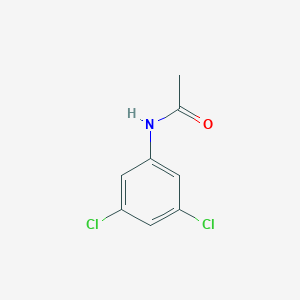

N-(3,5-dichlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWFSDFXPISTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185479 | |

| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31592-84-4 | |

| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031592844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Conventional and Optimized Synthesis Routes

The traditional approach to synthesizing N-(3,5-dichlorophenyl)acetamide hinges on the formation of an amide bond. This is typically achieved through the acylation of a specific aniline (B41778) precursor.

The primary and most direct route for the synthesis of this compound is the acetylation of 3,5-dichloroaniline (B42879). In this reaction, an acetyl group (CH₃CO-) is introduced to the nitrogen atom of the 3,5-dichloroaniline molecule. This transformation is a classic example of nucleophilic acyl substitution, where the amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Common acetylating agents used in this synthesis include:

Acetyl chloride: Highly reactive, often leading to vigorous reactions.

Acetic anhydride: A less reactive but effective alternative to acetyl chloride.

Acetamide (B32628): Can be used in transamidation reactions, though this is less common.

A related synthesis involves the reaction of 3,5-dichloroaniline with 2-chloroacetyl chloride to form the intermediate N-(3,5-dichlorophenyl)-2-chloroacetamide. smolecule.com This intermediate is crucial for further derivatization but highlights the fundamental acylation reaction at the core of the synthesis.

The efficiency and yield of the acetylation reaction are highly dependent on the chosen conditions and catalytic strategy. The reaction between an aniline and an acyl chloride, such as chloroacetyl chloride, is exothermic, necessitating careful temperature control to prevent side reactions.

A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. The protonation of the starting aniline by the generated acid would otherwise render it non-nucleophilic, thereby halting the reaction. Common bases employed for this purpose include:

Triethylamine smolecule.com

Potassium carbonate smolecule.com

Pyridine

Sodium hydroxide

The choice of solvent is also critical. Anhydrous organic solvents are preferred to prevent the hydrolysis of the acetylating agent. Commonly used solvents include benzene (B151609), dichloromethane, and chloroform. smolecule.comirjmets.com

Table 1: Conventional Synthesis Parameters for Acetanilide (B955) Derivatives

| Precursor | Reagent | Base | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| 3,4-dichloroaniline (B118046) | chloroacetyl chloride | triethylamine | dry benzene | Slow addition, controlled low temperature (0-5°C) | |

| 3,5-dichloroaniline | 2-chloroacetyl chloride | potassium carbonate | dry acetone | Heating in a biphasic system | smolecule.com |

| 4-amino-3,5-dichlorobenzoyl chloride | acetamide | pyridine | Not specified | Reflux conditions |

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental footprint, modern synthetic methods have been applied to the production of this compound and its analogues.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. irjmets.comiosrphr.org This method relies on the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

For the synthesis of related acetamide derivatives like 2-chloro-N-(3,4-dichlorophenyl)acetamide, a mixture of 3,4-dichloroaniline, triethylamine, and chloroacetyl chloride in benzene is subjected to microwave irradiation. irjmets.com This approach is noted for being an eco-friendly and cost-effective alternative to conventional heating. irjmets.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | irjmets.comresearchgate.net |

| Energy Consumption | Higher | Lower | |

| Yield | Often lower to moderate | Generally higher | iosrphr.org |

| Solvent Use | Significant | Reduced, sometimes solvent-free | iosrphr.org |

While a direct one-pot synthesis of this compound from basic precursors is not prominently detailed, related multi-component reactions illustrate the principle. For instance, various β-acetamidoketones are synthesized in one-pot procedures involving an aldehyde, ketone, acetonitrile, and a catalyst. researchgate.net Furthermore, a highly efficient one-pot method has been described for the self-condensation of N-(3,5-dichlorophenyl)-α-chloroacetamide. In this reaction, the substrate, in the presence of sodium hydride in DMSO at 60°C, undergoes cyclodimerization to yield 1-amino-4-(3,5-dichlorophenyl)piperazine-2,5-dione (B3042866) with yields between 85-90%. This demonstrates a sophisticated one-pot transformation starting from a derivative of this compound.

Strategies for Derivatization via Amide Linkage and Phenyl Substitutions

This compound can serve as a scaffold for the synthesis of more complex molecules through modifications at the amide linkage or the dichlorinated phenyl ring.

Derivatization via Amide Linkage: The amide group itself can be a site for chemical modification. The hydrogen on the amide nitrogen can be substituted, or the entire acetamide group can be altered. A key intermediate for this purpose is N-(3,5-dichlorophenyl)-α-chloroacetamide, synthesized by reacting 3,5-dichloroaniline with α-chloroacetyl chloride. The chlorine atom on the acetyl group is a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups. For example, it can be reacted with 4-phenylpiperazine to yield N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. smolecule.com

Derivatization via Phenyl Substitutions: The dichlorophenyl ring offers possibilities for further functionalization, although the electron-withdrawing nature of the chlorine atoms can deactivate the ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution, while generally difficult on benzene rings, can be a viable strategy under specific conditions to replace the chlorine atoms.

Biotransformation studies on the precursor, 3,5-dichloroaniline (3,5-DCA), show that metabolic pathways include phenyl ring oxidation, which introduces hydroxyl groups onto the aromatic ring. nih.govnih.govresearchgate.net These biological transformation pathways suggest that chemical methods could be developed to achieve similar hydroxylations, creating phenolic derivatives.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound derivatives is a significant strategy for synthesizing new chemical entities. One documented approach involves the creation of a succinimide (B58015) ring, a five-membered heterocyclic structure.

This transformation can be achieved starting from N-(3,5-dichlorophenyl)maleamic acid, which is synthesized by reacting 3,5-dichloroaniline with maleic anhydride. nih.gov The resulting N-(3,5-dichlorophenyl)maleamic acid can then undergo a cyclization reaction to form N-(3,5-dichlorophenyl)succinimide. google.comepo.orgepa.gov A patented industrial process describes reacting a maleamic acid, such as N-3,5-dichlorophenylmaleamic acid, with phosgene (B1210022) in a solvent like toluene (B28343) or ethyl acetate. google.com This reaction is facilitated by a catalyst, with dimethylformamide being a preferred choice, at temperatures ranging from 0°C to 120°C. google.com This method provides a pathway to N-substituted monochlorosuccinimides under relatively mild conditions and in high yields. google.com

For instance, the synthesis of N-(3,5-Dichlorophenyl)-3,4-dichloromaleimide has been noted for its antifungal activity, demonstrating the utility of incorporating heterocyclic structures.

Synthesis of N-(3,5-dichlorophenyl)succinimide

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-(3,5-dichlorophenyl)maleamic acid | Phosgene | Dimethylformamide, Toluene, 0-120°C | N-(3,5-dichlorophenyl)monochlorosuccinimide | google.com |

| 3,5-dichloroaniline | Maleic anhydride | Toluene, followed by acid workup | N-(3,5-dichlorophenyl)maleamic acid | nih.gov |

Chloroacetylation for Functionalization

Chloroacetylation is a key reaction for the functionalization of aromatic amines and their derivatives, including this compound. This process introduces a chloroacetyl group (-COCH₂Cl), which serves as a reactive handle for further synthetic modifications due to the electrophilic nature of the carbon atom attached to the chlorine. researchgate.net The product of this reaction is 2-chloro-N-(3,5-dichlorophenyl)acetamide. nih.govuni.lu

The synthesis is typically achieved by reacting an amine with chloroacetyl chloride. ekb.egresearchgate.net For related compounds, this acylation is often carried out in a solvent like dichloromethane, and the reaction mixture is stirred for several hours, sometimes initially in an ice-water bath and then at room temperature, to ensure completion. ekb.eg The resulting N-aryl-α-chloroacetamides are valuable intermediates in organic synthesis. kisti.re.kr

The crystal structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide has been determined, confirming its molecular geometry. nih.gov The chloroacetamide group's reactivity allows for subsequent nucleophilic substitution reactions, enabling the attachment of various functional groups. smolecule.com This two-step process—chloroacetylation followed by substitution—is a common strategy for building more complex molecules from simpler aniline precursors.

Chloroacetylation Reaction Details

| Reactant | Reagent | Typical Solvent | Product | Reference |

|---|---|---|---|---|

| 3,5-dichloroaniline | Chloroacetyl chloride | Dichloromethane | 2-chloro-N-(3,5-dichlorophenyl)acetamide | nih.govekb.eg |

Chemoenzymatic Synthesis Approaches in Related Compound Classes

Chemoenzymatic synthesis, which combines chemical and enzyme-catalyzed reactions, offers mild and selective methods for producing complex molecules. While specific chemoenzymatic routes for this compound are not extensively detailed, approaches used for related compound classes, such as other N-arylacetamides and chloroacetanilide herbicides, highlight the potential of this strategy. nih.govresearchgate.net

Enzymes, particularly hydrolases like lipases, are widely used for their stereoselectivity. acs.org For example, lipases have been employed in the resolution of vasicinone, a quinazoline (B50416) alkaloid, demonstrating their effectiveness in synthesizing N-heterocyclic compounds. acs.org Another approach involves using baker's yeast for azidoreductive cyclization to create pyrrolo[2,1-b]quinazolinones at room temperature. acs.org

In the context of chloroacetanilide herbicides, microbial metabolism is a key process for their degradation. nih.gov Enzymes from the cytochrome P450 family have been identified in microorganisms that can perform N-dealkylation on these herbicides. nih.gov Furthermore, glutathione (B108866) S-transferases (GSTs) are crucial in the detoxification pathways in plants, where they conjugate chloroacetanilides with glutathione. nih.gov

For the synthesis of complex oligosaccharides, chemoenzymatic strategies that combine chemical glycosylation with enzymatic extension by glycosyltransferases have proven highly effective for creating diverse and asymmetric N-glycan structures. nih.govrsc.org These examples from related fields underscore the power of combining chemical and enzymatic steps to achieve high selectivity and efficiency in synthesis, a strategy that could be applicable to the targeted synthesis of this compound derivatives.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "fingerprint" of the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in N-(3,5-dichlorophenyl)acetamide by measuring the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. spectrabase.com The N-H stretching vibration of the secondary amide group typically appears as a sharp band in the region of 3250-3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group, a strong and prominent band, is observed around 1670 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ range. The presence of chlorine atoms on the phenyl ring is indicated by C-Cl stretching vibrations, which are typically observed in the fingerprint region below 800 cm⁻¹. The characterization of this compound and related amides has been confirmed through infrared spectroscopy. nih.goviucr.org

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3270 | N-H Stretch | Secondary Amide (-NH) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1670 | C=O Stretch (Amide I) | Carbonyl |

| ~1580 | N-H Bend (Amide II) & C=C Stretch | Amide & Aromatic Ring |

| ~1530 | C=C Stretch | Aromatic Ring |

| Below 800 | C-Cl Stretch | Chloro-aromatic |

Note: The exact peak positions can vary slightly depending on the sample preparation and measurement conditions.

Fourier Transform Raman (FT-Raman) spectroscopy provides data that is complementary to FT-IR, as it detects vibrational modes based on changes in polarizability. While FT-IR is particularly sensitive to polar functional groups like C=O, FT-Raman is often more effective for identifying non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the dichlorinated benzene (B151609) ring is a prominent feature in the FT-Raman spectrum. This technique, along with FT-IR, has been used in extensive spectroscopic investigations of similar chloroacetamides to provide a complete analysis of their fundamental vibrational modes. eurjchem.comresearchgate.net The aromatic ring vibrations and C-Cl symmetric stretches are typically strong and well-defined in the FT-Raman spectrum, providing confirmatory evidence for the substitution pattern of the aromatic ring.

Table 2: Key FT-Raman Spectral Regions for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H Stretching |

| ~1600 | Aromatic Ring Stretching |

| ~1000 | Ring Breathing Mode |

| ~700 | C-Cl Symmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment and connectivity of atoms can be mapped out. Studies have been conducted on the ¹H and ¹³C NMR spectra of various N-(dichlorophenyl)acetamides, including the 3,5-substituted isomer, to investigate the influence of the chlorine substituents on the chemical shifts. researchgate.net

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the protons on the aromatic ring appear as distinct signals in the downfield region (typically 7.0-8.0 ppm). The two protons at the C2 and C6 positions of the phenyl ring are chemically equivalent and appear as a doublet, while the proton at the C4 position appears as a triplet. The singlet signal for the methyl (CH₃) protons of the acetamide (B32628) group is found in the upfield region, typically around 2.1-2.2 ppm. The amide proton (N-H) gives rise to a broad singlet further downfield, its chemical shift being sensitive to solvent and concentration. The integration of these signals corresponds to the number of protons in each environment (2H, 1H, 3H, and 1H, respectively).

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5 - 7.8 | Broad Singlet | N-H |

| ~7.4 | Triplet | H-4 (Aromatic) |

| ~7.1 | Doublet | H-2, H-6 (Aromatic) |

| ~2.15 | Singlet | CH₃ |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent used (e.g., CDCl₃, DMSO-d₆).

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 168-170 ppm. rsc.org The carbon atoms of the dichlorinated phenyl ring appear in the aromatic region (120-140 ppm). The C-Cl bearing carbons (C3 and C5) are shifted downfield due to the electronegativity of chlorine, while the carbon attached to the nitrogen (C1) also shows a distinct chemical shift. The methyl carbon of the acetyl group appears as a signal in the upfield region of the spectrum, usually around 24-25 ppm. rsc.org

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168.4 | C=O (Carbonyl) |

| ~138.0 | C-1 (Aromatic) |

| ~135.5 | C-3, C-5 (Aromatic) |

| ~125.0 | C-4 (Aromatic) |

| ~118.5 | C-2, C-6 (Aromatic) |

| ~24.6 | CH₃ |

Source: Adapted from supporting information in scholarly articles. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed, with relative intensities indicative of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways include the cleavage of the amide bond, leading to the formation of the 3,5-dichloroaniline (B42879) cation and the acetyl radical, or the loss of a ketene (B1206846) molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 203/205/207 | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion peaks |

| 161/163/165 | [M - CH₂CO]⁺ Fragment ion (loss of ketene) |

| 43 | [CH₃CO]⁺ Acetyl cation |

Note: The molecular weight of this compound is approximately 204.06 g/mol . spectrabase.comsigmaaldrich.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been employed to investigate the three-dimensional structure of this compound and its derivatives, providing critical insights into its molecular geometry, crystal packing, and the nature of intermolecular forces that stabilize the crystal lattice.

The crystal structure of this compound and its analogs is significantly influenced by a network of intermolecular hydrogen bonds. In the related compound, 2-chloro-N-(3,5-dichlorophenyl)acetamide, the molecules are linked into chains by intermolecular N—H⋯O and N—H⋯Cl hydrogen bonds that run along the a-axis of the crystal. nih.gov This formation of hydrogen-bonded chains is a common feature in the crystal packing of acetanilide (B955) derivatives. For instance, in N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide, molecules are linked into one-dimensional chains along the researchgate.net direction via intermolecular N—H⋯O hydrogen bonds. iucr.orgnih.gov Similarly, N-(3,5-dichlorophenyl)benzamide molecules form infinite chains along the c-axis through N—H⋯O hydrogen bonds. nih.gov

The crystal structure of N-(3,4-dichlorophenyl)acetamide also reveals chains linked by N–H···O hydrogen bonds. iucr.org This recurring motif of N—H⋯O hydrogen bonding is a dominant factor in the supramolecular assembly of these compounds, leading to the formation of well-ordered crystalline structures. The presence of these hydrogen bonds is crucial for the stability of the crystal lattice.

A study of various N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, including the 3,5-dichloro derivative, confirms the importance of these intermolecular interactions in determining the solid-state geometry. grafiati.com The consistent observation of these hydrogen-bonded chains across a range of related structures underscores their significance in the crystal engineering of these materials.

| Compound | Crystal System | Space Group | Hydrogen Bonding Motif | Reference |

| 2-chloro-N-(3,5-dichlorophenyl)acetamide | Monoclinic | P2₁/n | N—H⋯O and N—H⋯Cl chains | nih.gov |

| N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide | Monoclinic | P2₁/c | N—H⋯O chains | iucr.orgnih.gov |

| N-(3,5-dichlorophenyl)benzamide | Monoclinic | P2₁/n | N—H⋯O chains | nih.gov |

| N-(3,4-dichlorophenyl)acetamide | Triclinic | P1 | N–H···O chains | iucr.org |

The conformation and planarity of the amide group (–NH–CO–) are key structural features of this compound and its derivatives. In many of these compounds, the molecular skeleton is essentially planar. nih.govresearchgate.net For instance, in N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide, the acetamide unit is essentially planar, with a maximum deviation of 0.004 (4) Å. iucr.orgnih.gov

The dihedral angle between the phenyl ring and the amide plane is an important parameter. In N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide, the benzene ring forms a dihedral angle of 37.2 (2)° with the acetamide moiety. iucr.orgnih.gov In the case of N-(3,5-dichlorophenyl)benzamide, the amide group makes a dihedral angle of 44.4 (4)° with the aniline (B41778) ring. nih.gov The conformation of the N-H bond relative to the substituents on the phenyl ring is also a noteworthy aspect. In related anilides, a preference for the N–H bond to be anti to an electron-withdrawing meta substituent has been observed in solution, a preference that can also be mirrored in the solid state. iucr.org

The planarity of the amide group facilitates π-electron delocalization and is crucial for the formation of the strong N—H⋯O hydrogen bonds that dictate the crystal packing. The H–N–C=O unit in N-(3,5-dichlorophenyl)benzamide adopts a trans conformation, which is a common feature in many benzanilide (B160483) derivatives. nih.gov This trans conformation is energetically favorable and allows for the efficient formation of intermolecular hydrogen-bonded chains.

| Compound | Amide Group Planarity | Dihedral Angle (Phenyl-Amide) | Amide Conformation | Reference |

| 2-chloro-N-(3,5-dichlorophenyl)acetamide | Essentially planar | Not specified | Not specified | nih.gov |

| N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide | Essentially planar | 37.2 (2)° | Not specified | iucr.orgnih.gov |

| N-(3,5-dichlorophenyl)benzamide | Planar | 44.4 (4)° | trans | nih.gov |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of all intermolecular contacts can be obtained.

While a specific Hirshfeld surface analysis for this compound is not detailed in the available literature, analyses of structurally related compounds provide valuable insights into the types of interactions that are likely to be important. For example, in other 2-chloro-N-phenylacetamide derivatives, Hirshfeld analysis reveals the significance of H⋯H, H⋯Cl, H⋯C, and H⋯O contacts. nih.goviucr.org

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from:

H⋯H contacts: Typically forming the largest percentage of the surface due to the abundance of hydrogen atoms on the molecular periphery.

H⋯Cl/Cl⋯H contacts: Arising from the interactions between the hydrogen atoms and the chlorine substituents on the phenyl ring.

H⋯O/O⋯H contacts: Appearing as distinct "spikes" in the fingerprint plot, indicative of the strong N—H⋯O hydrogen bonds.

C⋯H/H⋯C contacts: Representing weaker C–H⋯π interactions.

In the dnorm mapped Hirshfeld surface, the strong N—H⋯O hydrogen bonds would be visualized as prominent red regions, indicating contacts shorter than the van der Waals radii. Weaker contacts, such as C–H⋯Cl, would also be identifiable. This technique provides a comprehensive understanding of the forces holding the molecules together in the crystal, complementing the structural information obtained from X-ray diffraction. iucr.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular characteristics of N-(3,5-dichlorophenyl)acetamide. These methods provide a robust framework for analyzing its geometry, vibrational modes, electronic transitions, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the equilibrium geometry and vibrational spectra of molecules. sci-hub.se Calculations, often employing the B3LYP functional with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are performed to find the lowest energy conformation of the molecule. researchgate.netresearchgate.net The optimization process determines key structural parameters like bond lengths and angles. For N-phenylacetamide derivatives, studies show that the phenyl ring and the acetamide (B32628) group are typically not coplanar. scispace.com

Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, leading to excellent agreement with experimental data. scispace.com

Table 1: Representative Calculated Structural Parameters for this compound Note: These values are representative and derived from DFT studies on analogous compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-H | ~120° |

Table 2: Key Calculated Vibrational Frequencies for this compound Note: These assignments are based on DFT calculations for similar acetamide structures.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (-NH) | ~3300 - 3400 |

| C=O Stretch | Amide I | ~1680 - 1700 |

| N-H Bend | Amide II | ~1550 - 1570 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). nih.govrsc.org This approach predicts the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netiucr.org

For aromatic compounds like this compound, the electronic transitions are typically of the π → π* and n → π* type. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The calculations are often performed considering solvent effects, using models like the Polarizable Continuum Model (PCM), to provide a more accurate comparison with experimental spectra measured in solution. rsc.org

Table 3: Representative TD-DFT Results for Electronic Transitions Note: Values are illustrative based on calculations for analogous aromatic amides.

| Calculated Parameter | Value | Description |

|---|---|---|

| λmax (in solvent) | ~260 - 280 nm | Predicted maximum absorption wavelength, corresponding to the primary HOMO→LUMO transition. |

| Oscillator Strength (f) | > 0.1 | Indicates a high probability for the electronic transition. |

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecular structures. sci-hub.seuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) Lewis-type orbitals. uni-muenchen.de The analysis reveals stabilizing interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.neteurjchem.com

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: These interactions are typical for the acetamide functional group and are based on studies of related molecules.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | π*(C=O) | ~50 - 60 | Amide resonance, charge delocalization |

| σ(C-H) (methyl) | σ*(C-N) | ~2 - 5 | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. libretexts.orguni-muenchen.de

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are attractive to nucleophiles. researchgate.net

For this compound, the MEP map typically shows a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atom of the amide (N-H) group exhibits a strong positive potential, identifying it as a likely site for nucleophilic attack or hydrogen bond donation. mdpi.com

Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors are calculated using DFT and help to rationalize the chemical behavior of the compound.

Global Reactivity Descriptors:

HOMO-LUMO Energy Gap (ΔE): A larger gap implies higher kinetic stability and lower chemical reactivity.

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Resistance to charge transfer, calculated as η = (I - A) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for reaction.

Table 5: Representative Global Reactivity Descriptors Note: Values are illustrative and derived from DFT studies on analogous compounds.

| Descriptor | Symbol | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | E_HOMO | ~ -7.0 to -8.0 | Electron-donating ability |

| LUMO Energy | E_LUMO | ~ -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap | ΔE | ~ 5.0 to 6.0 | High kinetic stability |

| Electronegativity | χ | ~ 4.0 to 5.0 | Moderate electron-attracting power |

| Chemical Hardness | η | ~ 2.5 to 3.0 | Relatively hard molecule |

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a large molecule, typically a protein or enzyme. nih.govaun.edu.eg This method is crucial in drug discovery for evaluating the binding affinity and orientation of a compound with a biological target. ekb.eg

In a typical docking study involving an acetamide derivative, the compound would be placed into the binding pocket of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating a "docking score" that estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. ekb.eg For this compound, the amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the dichlorophenyl ring can engage in hydrophobic and halogen bonding interactions.

Table 6: Potential Interactions in a Hypothetical Molecular Docking Study

| Interaction Type | Moiety of this compound | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Aspartic Acid, Glutamic Acid, Serine (side-chain oxygen) |

| Hydrogen Bond (Acceptor) | Carbonyl C=O | Arginine, Lysine, Serine (side-chain hydrogen) |

| Hydrophobic Interaction | Dichlorophenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |

Prediction of Binding Affinities with Biological Macromolecules

The prediction of binding affinity is a cornerstone of computational drug and agrochemical design, quantifying the strength of the interaction between a ligand and its target protein. A stronger binding affinity, often represented by a lower binding energy value (ΔG) or inhibition constant (Ki), suggests a more stable ligand-protein complex and potentially higher potency.

Molecular docking simulations are a primary method for predicting these affinities. For instance, a derivative, 2-((4-(4-aminophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide, was shown through molecular docking to have a strong binding affinity for the Tumor Necrosis Factor-alpha (TNF-α) receptor, with a calculated binding free energy (ΔG) of -9.2 kcal/mol. vulcanchem.com TNF-α is a key cytokine involved in inflammatory processes, making it a significant drug target. nih.gov

Similarly, computational studies on various acetamide derivatives have predicted their binding affinities against a range of other biological targets. Molecular docking of coumarin-1,2,3-triazole-acetamide hybrids against several metabolic enzymes revealed potent inhibitory activities, with Ki values in the nanomolar range for targets like α-amylase and acetylcholinesterase. nih.gov In other studies, phenylacetamide derivatives were identified as potential inhibitors of monoamine oxidase A (MAO-A), a target for antidepressants, through systematic database screening and 3D-QSAR models. acs.org These computational approaches filter vast libraries of compounds to identify those with a high probability of binding effectively to a target. acs.orgresearchgate.net

The following table summarizes the predicted binding affinities of this compound derivatives and related compounds with various biological macromolecules.

Table 1: Predicted Binding Affinities of this compound and Related Compounds

| Compound/Derivative | Biological Target | Predicted Binding Affinity | Computational Method | Source |

|---|---|---|---|---|

| 2-((4-(4-aminophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide | TNF-α Receptor | -9.2 kcal/mol (ΔG) | Molecular Docking (AutoDock Vina) | vulcanchem.com |

| Coumarin-1,2,3-triazole-acetamide hybrids | α-Amylase | Ki: 55.38-128.63 nM | Molecular Docking | nih.gov |

| Coumarin-1,2,3-triazole-acetamide hybrids | Acetylcholinesterase (AChE) | Ki: 24.85-132.85 nM | Molecular Docking | nih.gov |

| Phenylacetamide Derivatives | Monoamine Oxidase A (MAO-A) | pKi ≥ 1 | 3D-QSAR, Molecular Docking | acs.org |

Elucidation of Ligand-Target Interaction Modes

Beyond predicting if a molecule will bind, computational studies elucidate how it binds. Understanding the specific interactions between a ligand and its target's active site is crucial for optimizing drug candidates. These methods can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.

Molecular dynamics (MD) simulations and molecular docking are essential for visualizing these interaction modes. For the aforementioned derivative of this compound binding to the TNF-α receptor, computational modeling identified specific hydrogen bonding interactions with the amino acid residues Serine 99 (Ser99) and Tyrosine 151 (Tyr151) within the receptor's binding site. vulcanchem.com Similarly, studies on phenylacetamide derivatives targeting MAO-A revealed that the complex was stabilized by strong hydrogen bonds between the acetamide's NH group and Phenylalanine 208 (Phe208), and between the carbonyl oxygen (C=O) and Valine 210 (Val210). acs.org The stability was further enhanced by hydrophobic interactions with other residues like Glycine 110 and Alanine 111. acs.org

In another example, the interaction of (3,5-dichlorophenyl)pyridine-derived inhibitors with the enzyme furin was analyzed. iucr.org These studies showed that an acetamide motif can interact indirectly through water-mediated hydrogen bonds with Aspartate 233 (Asp233) at the edge of the binding pocket. iucr.org The conformation of the molecule within the active site, such as the trans conformation adopted by the amide group in many N-phenylacetamide derivatives, is critical for promoting these stabilizing intermolecular hydrogen bonds.

The following table details the specific molecular interactions identified between this compound derivatives or related compounds and their biological targets.

Table 2: Ligand-Target Interaction Modes for this compound and Related Compounds

| Ligand/Derivative | Target Protein | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|---|

| 2-((4-(4-aminophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide | TNF-α Receptor | Ser99, Tyr151 | Hydrogen Bonding | vulcanchem.com |

| Phenylacetamide Derivatives | Monoamine Oxidase A (MAO-A) | Phe208, Val210 | Hydrogen Bonding | acs.org |

| Phenylacetamide Derivatives | Monoamine Oxidase A (MAO-A) | Gly110, Ala111, Ser209, Thr211 | Hydrophobic, pi-sigma interactions | acs.org |

| (3,5-dichlorophenyl)pyridine-derived inhibitors | Furin | Asp233 | Water-mediated Hydrogen Bonding | iucr.org |

Structure Activity Relationship Sar Studies

Impact of Halogenation Patterns on Biological Activity and Reactivity

The substitution pattern of halogens on the phenyl ring of N-phenylacetamide derivatives is a critical determinant of their biological activity. Research consistently demonstrates that the 3,5-dichloro substitution, as seen in N-(3,5-dichlorophenyl)acetamide, is particularly significant for certain biological functions, such as fungicidal and anti-cryptosporidial activities.

In a study exploring analogs for anti-cryptosporidial activity, the 3,5-dichloro substituted compound showed a modest half-maximal effective concentration (EC50) of 1.2 μM. nih.gov When one chlorine atom was replaced with fluorine (3-chloro-5-fluoro), the potency remained similar. However, replacing both chlorine atoms with fluorine to create a 3,5-difluoro analog resulted in a five-fold decrease in potency, highlighting the importance of the specific halogen type and its position. nih.gov Conversely, substituting one or both chlorine atoms with trifluoromethyl (CF3) groups led to a two- to three-fold increase in potency, respectively. nih.gov This suggests that while halogenation is key, other electronic and steric factors of the substituents also play a crucial role.

Another study on N-(1,3,4-Thiadiazol-2-yl)amide derivatives investigated their efficacy as inhibitors of 6-phosphogluconate dehydrogenase (6PGD), an enzyme implicated in cancer cell growth. In this context, a compound featuring a 2-(3,4-dichlorophenyl)acetamide (B2721671) group was identified as having high potency against both the 6PGD enzyme and A549 non-small-cell lung cancer cells. acs.org This indicates that while the 3,5-dichloro pattern is often favored, other dichlorination patterns, such as 3,4-dichloro, can also confer significant biological activity, depending on the molecular target.

The fungicidal N-(3,5-dichlorophenyl)succinimide (NDPS), a related compound, further underscores the importance of the 3,5-dichlorophenyl moiety. nih.govnih.gov Its action as a moderate antiandrogen is linked to this specific structural feature. nih.gov The collective evidence points to the 3,5-dihalo substitution as a privileged pattern for biological activity, with the specific halogens influencing the degree of potency.

Influence of Substituents on the Phenyl Ring and Acetamide (B32628) Moiety on Molecular Interactions

Beyond halogenation, other substituents on both the phenyl ring and the acetamide moiety significantly modulate the molecular interactions of this compound and its analogs. These modifications can alter the compound's steric profile, electronic distribution, and hydrogen-bonding capabilities, thereby affecting its binding to biological targets.

Similarly, in the study of 6PGD inhibitors, once the 2-(3,4-dichlorophenyl)acetamide group was identified as an optimal fragment, further modifications were explored. acs.org It was noted that adding a substituent to the methylene (B1212753) bridge of the benzyl (B1604629) group resulted in a loss of potency, indicating that the spatial relationship between the dichlorophenyl ring and the rest of the molecule is finely tuned. acs.org

The acetamide portion itself is also a key site for modification. The synthesis of spirotryprostatin A derivatives, which have shown promising antifungal activity, involves complex heterocyclic structures attached to a nitrogen atom, demonstrating that replacing the acetyl group with more complex moieties can lead to potent and broad-spectrum biological activity. mdpi.com The core N-acyl structure is a common feature in many biologically active compounds, and modifications at this position can lead to derivatives with enhanced or novel activities.

Correlation of Molecular Descriptors with Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the physicochemical properties of molecules, known as molecular descriptors, with their biological responses. These computational models provide a framework for understanding how specific structural features influence activity and for predicting the potency of new compounds.

While specific QSAR models for this compound were not detailed in the provided search results, the principles of QSAR are broadly applicable. For example, a QSAR study on neuraminidase inhibitors identified several key descriptors that influenced their activity. nih.gov These included the count of hydrogen atoms, average hydrophilicity, and specific electrotopological state indices (SsssNE-index and SsCH3E-index). nih.gov The resulting models could explain a high percentage of the variance in the biological data, demonstrating the predictive power of this approach. nih.gov

In another example, 3D-QSAR models for thiazolidine (B150603) neuraminidase inhibitors revealed that steric and hydrophobic properties were negatively correlated with inhibitory activity. nih.gov This means that bulkier and more lipophilic substituents in certain regions of the molecule decreased its effectiveness. Such insights are invaluable for guiding the design of more potent inhibitors.

The development of QSAR models generally involves calculating a wide range of descriptors, including electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) parameters, and then using statistical methods to find the best correlation with biological activity. These models can then be used to prioritize the synthesis of new analogs with a higher probability of success.

Integration of Computational and Experimental SAR Data for Design Principles

The most effective strategies for drug discovery and the design of bioactive compounds rely on the integration of computational and experimental Structure-Activity Relationship (SAR) data. This synergistic approach allows for the rational design of new molecules and a deeper understanding of their mechanism of action.

A prime example of this integration is the use of molecular docking studies in conjunction with experimental bioassays. In the development of novel spirotryprostatin A derivatives as antifungal agents, computational docking was used to investigate the binding of the most active compounds to the enzyme succinate (B1194679) dehydrogenase (SDH). mdpi.com This provided a plausible mechanism for their antifungal behavior and helped to rationalize the experimental SAR data.

Similarly, in the search for new urease inhibitors, in silico studies, including molecular docking, were performed to complement the synthesis and kinetic analysis of new benzamide-acetamide conjugates. nih.gov These computational studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the active site of the enzyme, guiding further structural modifications.

The process often begins with the experimental screening of a compound library to identify initial hits. Computational models, such as QSAR and pharmacophore mapping, are then developed based on these active compounds. These models are used to design a second generation of compounds with predicted higher activity, which are then synthesized and tested experimentally. This iterative cycle of computational design and experimental validation is a powerful paradigm in modern medicinal chemistry, allowing for the more rapid and efficient development of new therapeutic agents and other bioactive molecules.

Mechanistic Elucidation and Biological Target Identification

Exploration of Molecular Targets (e.g., Enzymes, Receptors, Proteins)

While the specific molecular targets of N-(3,5-dichlorophenyl)acetamide are not extensively defined in public literature, its chemical structure as an acetamide (B32628) and its relation to the dicarboximide class of fungicides provide significant clues. Dicarboximide fungicides, which include compounds like iprodione (B1672158) and vinclozolin, are known to interfere with a MAP/Histidine-Kinase involved in osmotic signal transduction. frac.info This interference disrupts the fungus's ability to regulate its internal osmotic pressure.

Research into other aryl acetamide derivatives has revealed different potential targets. For instance, certain N-(1,3,4-thiadiazol-2-yl)amide derivatives containing a 3,4-dichlorophenyl)acetamide group have been identified as uncompetitive inhibitors of the enzyme 6-Phosphogluconate Dehydrogenase. acs.org Furthermore, the mitochondrial respiratory chain is a well-established target for many fungicides, with components like Complex III being critical for pathogen survival. frontiersin.org New research also proposes exploring factors essential for the assembly of these complexes, such as the mitochondrial protein Bcs1, as novel fungicide targets. frontiersin.org

Some agricultural chemicals share molecular targets across herbicides and fungicides. nih.gov Potential targets in fungi that are already targeted by commercial herbicides include enzymes crucial for amino acid and lipid biosynthesis, such as Acetolactate Synthase (ALS) and Acetyl CoA Carboxylase (ACCase). nih.gov

Below is a table summarizing potential molecular targets for this compound and related chemical classes.

| Target Class | Specific Molecular Target | Related Compound Class | Reference |

| Signal Transduction | MAP/Histidine-Kinase (os-1) | Dicarboximides | frac.info |

| Metabolic Enzymes | 6-Phosphogluconate Dehydrogenase | N-Thiadiazolyl Amides | acs.org |

| Acetyl CoA Carboxylase (ACCase) | Herbicides/Fungicides | nih.gov | |

| Acetolactate Synthase (ALS) | Herbicides/Fungicides | nih.gov | |

| Mitochondrial Respiration | Respiratory Complex III | Strobilurins, Atovaquone | frontiersin.org |

| Bcs1 (Complex III Assembly) | Novel Fungicides | frontiersin.org |

Characterization of Biochemical Pathway Modulation (e.g., Inhibition or Activation)

The modulation of biochemical pathways is a direct consequence of a compound's interaction with its molecular target. For dicarboximide fungicides, the inhibition of the MAP/Histidine-Kinase disrupts the osmotic signal transduction pathway. frac.info This pathway is vital for fungi to adapt to changes in their environment's osmotic potential.

Inhibition of enzymes like 6-Phosphogluconate Dehydrogenase by related acetamide derivatives would directly interfere with the pentose (B10789219) phosphate (B84403) pathway. acs.org This pathway is crucial for generating NADPH, a key reducing agent in many biosynthetic processes, and for producing precursors for nucleotide synthesis. Similarly, targeting enzymes like ACCase or ALS would disrupt fatty acid and branched-chain amino acid synthesis, respectively, depriving the fungus of essential building blocks for membranes and proteins. nih.gov

Fungicides that target the mitochondrial respiratory chain, such as Complex III inhibitors, block the electron transport chain. plantsdiseases.com This action halts ATP synthesis, the primary energy currency of the cell, leading to a rapid cessation of cellular functions and pathogen death. frontiersin.orgplantsdiseases.com

Investigations into Cellular Mechanisms and Interactions

The disruption of biochemical pathways ultimately manifests as observable effects at the cellular level. The primary cellular mechanism attributed to the related dicarboximide class is the disruption of osmotic regulation. nzpps.org This leads to an inability of the fungal cell to control water flow across its membrane, resulting in swelling and lysis under hypotonic conditions.

Inhibition of ergosterol (B1671047) synthesis, a target for many systemic fungicides, compromises the integrity and fluidity of the fungal cell membrane, as ergosterol is a key structural component analogous to cholesterol in animals. plantsdiseases.combiocomm.eu While not the primary target for dicarboximides, this highlights a common cellular vulnerability in fungi. For compounds that inhibit protein or nucleic acid synthesis, the cellular consequence is the arrest of cell division and metabolism. biocomm.eu

Methodologies for Identifying Novel Biological Targets

Identifying the specific molecular target of a compound discovered through phenotypic screening—a process known as target deconvolution—is a critical and challenging step. researchgate.netcreative-biolabs.com Several powerful methodologies are employed for this purpose.

Affinity Chromatography: This is a widely used technique where the small molecule (the "bait") is chemically modified and attached to a solid support, such as beads. technologynetworks.comnih.gov A cellular protein extract is then passed over these beads. Proteins that bind to the immobilized molecule are captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry. nih.gov

Expression Cloning: These techniques utilize libraries of cDNAs to express a multitude of proteins. nih.gov In one common approach, phage display, a library of proteins is expressed on the surface of bacteriophages. technologynetworks.com This phage library is then exposed to the immobilized small molecule. Phages that display a protein with affinity for the molecule are captured and subsequently sequenced to identify the target protein. technologynetworks.comnih.gov

Protein Microarrays: In this high-throughput method, thousands of purified proteins are spotted onto a glass slide in an array format. researchgate.nettechnologynetworks.com The slide is then incubated with a labeled version of the small molecule. The locations on the array where the molecule binds reveal the identity of the target protein(s). technologynetworks.com

Genetic Screening: Modern genetic techniques offer powerful ways to infer targets. For example, a library of knockout cells (such as a CRISPR library), where each cell is missing a different gene, can be exposed to the compound. nih.gov If knocking out a specific gene confers resistance to the compound, that gene likely encodes the target protein or a protein essential for the compound's activity. nih.gov

Study of Resistance Mechanisms in Related Compound Classes

The development of resistance is a significant challenge for the long-term efficacy of fungicides. Resistance to dicarboximides was observed in pathogens like Botrytis cinerea within a few years of their introduction. nzpps.org There are several well-characterized mechanisms by which fungi develop resistance.

Target Site Alteration: This is a common mechanism where a mutation occurs in the gene encoding the target protein. wikipedia.org This mutation, often a single amino acid substitution, changes the protein's structure, reducing its binding affinity for the fungicide. For dicarboximides, mutations in the os-1 gene, which encodes the target histidine kinase, have been identified in resistant field isolates. frac.info

Enhanced Efflux: Fungi can increase the expression of membrane transporter proteins, such as ATP-binding cassette (ABC) transporters. These transporters act as pumps, actively exporting the fungicide out of the cell and keeping its intracellular concentration below a toxic threshold. frontiersin.org

Metabolic Degradation: Fungi may evolve or upregulate enzymes that chemically modify and detoxify the fungicide. There is evidence that enhanced microbial degradation in soil can reduce the efficacy of dicarboximides. nzpps.org

It is noteworthy that resistance often comes with a "fitness penalty." Resistant strains may be less competitive than their non-resistant counterparts in the absence of the fungicide. frac.info However, there is evidence that for some pathogens, this fitness penalty may decrease over time. nzpps.org

The table below summarizes key resistance mechanisms.

| Resistance Mechanism | Description | Example Compound Class | Reference |

| Target Site Mutation | Alteration of the target protein's amino acid sequence, reducing fungicide binding. | Dicarboximides, Strobilurins | frac.infowikipedia.org |

| Target Overexpression | Increased production of the target enzyme, requiring higher fungicide concentrations for inhibition. | Azoles | frontiersin.org |

| Enhanced Efflux | Upregulation of membrane pumps that actively remove the fungicide from the cell. | Multiple | frontiersin.org |

| Metabolic Degradation | Enzymatic breakdown of the fungicide into inactive forms. | Dicarboximides | nzpps.org |

Environmental Fate and Biotransformation Pathways

Microbial Degradation Processes Initiated by Hydrolysis of Amide Bonds

The primary route for the microbial breakdown of many phenylamide herbicides commences with the enzymatic cleavage of the amide bond. scispace.comepa.gov This initial hydrolytic step is a critical detoxification mechanism employed by various soil microorganisms. For compounds structurally related to N-(3,5-dichlorophenyl)acetamide, such as the fungicide iprodione (B1672158) which also contains a 3,5-dichlorophenyl group, this hydrolysis is well-documented. nih.govnih.govasm.org The cleavage of the amide linkage in this compound is anticipated to yield acetic acid and the corresponding aniline (B41778), 3,5-dichloroaniline (B42879).

Microbial communities in soil and water play a pivotal role in the degradation of such compounds. aidic.it Studies on a range of acetamide (B32628) and acylanilide pesticides have shown that soil fungi and bacteria are capable of this hydrolytic activity. scispace.com For instance, soil enrichment cultures have demonstrated the rapid degradation of related pesticides, with lag periods of only a few days before microbial breakdown begins. scispace.com The rate of this degradation can be influenced by factors such as the specific microbial populations present and the characteristics of the soil. scispace.com

Identification and Characterization of Enzymes Involved in Biotransformation (e.g., Amidases)

The enzymatic hydrolysis of the amide bond in this compound is catalyzed by a class of enzymes known as amidases. ebi.ac.uk These enzymes are widespread in microorganisms and are crucial for the metabolism of various amide-containing compounds, serving as a source of carbon and nitrogen. ebi.ac.uk

Specific research into the degradation of the fungicide iprodione has led to the identification and characterization of an amidase responsible for its initial breakdown. An iprodione-degrading bacterial strain, Paenarthrobacter sp. strain YJN-5, was found to possess the gene ipaH, which encodes a novel amidase. nih.govnih.gov This enzyme specifically targets the amide bond of iprodione, initiating its degradation cascade. nih.gov The IpaH enzyme exhibits optimal activity at a pH of 7.5 and a temperature of 35°C. nih.gov While this enzyme was characterized for iprodione, it provides a strong model for the type of amidase likely involved in the biotransformation of this compound due to the shared 3,5-dichlorophenyl moiety.

Table 1: Characterized Amidase Involved in the Degradation of a Structurally Related Compound

| Enzyme/Gene | Source Organism | Substrate | Function | Optimal pH | Optimal Temperature |

|---|---|---|---|---|---|

| IpaH (ipaH) | Paenarthrobacter sp. strain YJN-5 | Iprodione | Hydrolysis of the N-1 amide bond | 7.5 | 35°C |

Data derived from studies on the fungicide iprodione, a compound structurally related to this compound. nih.govnih.gov

Characterization of Key Degradation Metabolites

The biotransformation of this compound is expected to produce a primary degradation product, 3,5-dichloroaniline, resulting from the hydrolysis of the amide bond. This metabolite is of significant environmental interest due to its potential for persistence and further transformation. d-nb.info

The fate of 3,5-dichloroaniline in the environment can be complex. It has been observed that chloroaniline metabolites can undergo condensation reactions to form more persistent and complex molecules, such as tetrachloroazobenzene from the condensation of two 3,4-dichloroaniline (B118046) molecules derived from the herbicide propanil. scispace.com Therefore, it is plausible that 3,5-dichloroaniline could undergo similar reactions.

Furthermore, oxidative metabolic pathways could lead to the formation of hydroxylated derivatives. Studies on the structurally similar fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) in rat hepatocytes revealed several oxidative metabolites, including hydroxylated forms of the parent compound. nih.gov This suggests that a potential, albeit likely minor, degradation pathway for this compound could involve the hydroxylation of the phenyl ring.

Table 2: Potential Degradation Metabolites of this compound

| Metabolite Name | Formation Pathway | Potential Further Transformation |

|---|---|---|

| 3,5-dichloroaniline | Hydrolysis of the amide bond | Condensation to form azo compounds, further microbial degradation |

| Hydroxylated derivatives | Oxidation of the phenyl ring | Conjugation reactions |

Based on degradation pathways of structurally similar compounds. scispace.comd-nb.infonih.gov

Abiotic Transformation Processes and Environmental Influences (e.g., Phototransformation, Redox Reactions)

In addition to microbial degradation, this compound is subject to abiotic transformation processes in the environment. Phototransformation, or degradation by sunlight, is a potential pathway for many agrochemicals. acs.org Studies on dichloroacetamide safeners have shown that they can undergo photolysis, and the presence of natural substances like humic acids can significantly accelerate this process. acs.org

Redox reactions also play a role in the environmental fate of chlorinated organic compounds. Dichloroacetamide safeners have been shown to undergo abiotic reduction, specifically reductive dechlorination where a chlorine atom is replaced by a hydrogen atom, in the presence of reducing agents such as ferrous iron (Fe(II)) associated with minerals like goethite and hematite. researchgate.net This transformation can lead to the formation of monochlorinated products, which may have different environmental behaviors and toxicities. researchgate.net It is therefore conceivable that this compound could undergo similar reductive dechlorination under anaerobic conditions in soils and sediments.

Studies on Environmental Persistence in Various Media (e.g., Soil, Water)

The persistence of this compound in the environment is a function of both its susceptibility to microbial and abiotic degradation and its interaction with environmental matrices like soil and water. The persistence of phenylamide herbicides can vary significantly based on their chemical structure and the environmental conditions. epa.gov

Q & A

Q. What are the standard synthetic routes for N-(3,5-dichlorophenyl)acetamide, and how can purity be optimized?

Methodological Answer:

- Synthesis : React 3,5-dichloroaniline with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under reflux. Alternative routes involve trichloroacetic acid and phosphoryl chloride (POCl₃) for derivatives like N-(3,5-dichlorophenyl)-2,2,2-trichloroacetamide .

- Purification : Recrystallize from ethanol or methanol. Slow evaporation yields single crystals suitable for X-ray diffraction (XRD) analysis .

- Purity Optimization : Monitor reactions via thin-layer chromatography (TLC) and characterize intermediates using nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- Spectroscopy :

- IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .

- Crystallography : Use single-crystal XRD (e.g., SHELX programs) to resolve hydrogen-bonding networks and confirm anti-parallel C=O/N–H conformations .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- Hazards : Causes respiratory, skin, and eye irritation due to electrophilic aromatic substituents .

- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do meta-substituents (e.g., Cl, CH₃) influence the solid-state geometry and reactivity of this compound derivatives?

Methodological Answer:

- Steric Effects : Bulkier substituents (e.g., CH₃) disrupt planar amide conformations, reducing hydrogen-bonding efficiency .

- Electronic Effects : Electron-withdrawing Cl groups enhance electrophilicity, increasing reactivity in nucleophilic aromatic substitutions .

- Validation : Compare XRD data of derivatives (e.g., 35DCPTCA vs. 35DMPTCA) to correlate substituent effects with lattice energies .

Q. What strategies are used to design this compound-based α-glucosidase inhibitors, and how is activity validated?

Methodological Answer:

- Design : Introduce heterocyclic moieties (e.g., thiazole, coumarin) to enhance target binding. Example: Compound 12 (IC₅₀ = 4.2 µM) .

- Validation :

- Enzyme Assays : Measure inhibition kinetics using p-nitrophenyl-α-D-glucopyranoside as substrate.

- Molecular Docking : Simulate interactions with α-glucosidase active sites (e.g., AutoDock Vina) .

Q. How do crystallographic challenges (e.g., twinning) in this compound derivatives affect structural refinement?

Methodological Answer:

- Twinning : Common in non-centrosymmetric space groups (e.g., Pna2₁). Use twin refinement in SHELXL with BASF parameter adjustments .

- Hydrogen Bonding : Resolve infinite chains via N–H···O interactions (2.8–3.0 Å) to stabilize crystal packing .

Q. What methodologies enable the development of immunoassays for this compound detection?

Methodological Answer:

- Hapten Synthesis : React N-(3,5-dichlorophenyl)-2-hydroxysuccinimide with succinic anhydride to generate a carboxylated derivative .

- Conjugation : Link hapten to carrier proteins (e.g., BSA) via carbodiimide crosslinkers. Validate using matrix-assisted laser desorption/ionization (MALDI-MS) .

Q. How does this compound compare to structurally analogous acetamides in agrochemical applications?

Methodological Answer:

- SAR Studies : Replace Cl with F or CH₃ to modulate lipophilicity and bioactivity. Example: N-(4-fluorophenyl) derivatives show reduced phytotoxicity .

- Field Trials : Evaluate fungicidal efficacy against Sclerotinia sclerotiorum at 50–100 ppm. Compare LC₅₀ values using probit analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.